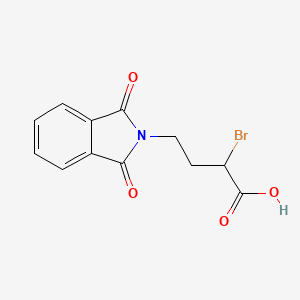

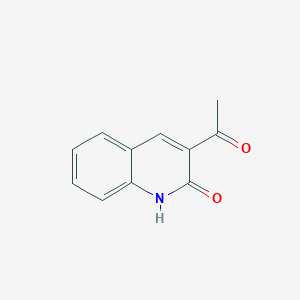

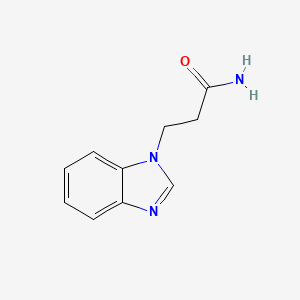

3-(1H-benzimidazol-1-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of benzimidazole derivatives often involves condensation reactions, utilizing starting materials like o-phenylenediamines with carboxylic acids or their derivatives. For instance, a study on the synthesis and evaluation of benzimidazole-based Schiff base copper(II) complexes demonstrates the synthesis of compounds containing the benzimidazole moiety through Schiff base condensation (Paul et al., 2015). Another example includes the synthesis of benzimidazol-2-yl derivatives via reactions under microwave irradiation, showcasing the versatility of synthesis methods (Rashid et al., 2012).

Molecular Structure Analysis

The molecular structure of benzimidazole derivatives is characterized by X-ray crystallography and spectroscopic methods. The crystal structure and DFT calculations, as seen in the study of crystal structure, DFT calculation, and Hirshfeld surface analysis, reveal insights into the geometry and intermolecular interactions of such compounds (Adardour et al., 2023).

Chemical Reactions and Properties

Benzimidazole derivatives participate in various chemical reactions, forming complexes with metals or undergoing transformations that highlight their reactive nature. For example, copper(II) complexes derived from benzimidazole-containing compounds exhibit significant interactions with DNA and show cytotoxic effects against certain cancer cell lines, underscoring their potential in medicinal chemistry (Paul et al., 2015).

Physical Properties Analysis

The physical properties of 3-(1H-Benzimidazol-1-yl)propanamide derivatives, such as solubility, melting point, and crystallinity, are crucial for their application in various fields. These properties are often determined through experimental studies involving crystallography and spectroscopy.

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, define the utility of benzimidazole derivatives. Their ability to form complexes with metals, as well as their biological activities, are of particular interest. Studies on their synthesis and biological evaluation, like those exploring their anticonvulsant and antifungal activities, provide valuable information on their chemical behavior and applications (Kamiński et al., 2015), (Zhang et al., 2012).

Applications De Recherche Scientifique

Antimicrobial Activity

3-(1H-benzimidazol-1-yl)propanamide derivatives have been synthesized and studied for their antimicrobial activity. For instance, certain derivatives have shown notable activity against bacteria and fungi. Specifically, compounds with 3-(1H-benzimidazol-1-yl)propanamide structure demonstrated anti-gram-positive bacterial activity and antifungal effects against specific fungal strains (Evren, Yurttaş, & Yılmaz-Cankilic, 2020).

Cytotoxic and Anticancer Properties

These compounds have also been explored for their cytotoxic and anticancer properties. Certain 3-(1H-benzimidazol-1-yl)propanamide derivatives have displayed cytotoxic activity against various cancer cell lines, suggesting their potential as chemotherapeutic agents. For instance, some derivatives have shown high cytotoxicity against human leukemia cells and effectiveness against breast and cervical cancer cell lines (Paul et al., 2015).

Anticonvulsant Properties

Research has also indicated potential anticonvulsant properties of 3-(1H-benzimidazol-1-yl)propanamide derivatives. Studies on compounds joining the chemical fragments of ethosuximide and other antiepileptic drugs suggest these derivatives as promising new hybrid anticonvulsant agents (Kamiński et al., 2015).

Antifungal Activity

Some 3-(1H-benzimidazol-1-yl)propanamide derivatives have shown significant in vitro antifungal activities. These compounds were effective against fungal species like Botrytis cinerea, with better efficacy than some standard antifungal agents (Zhang, Zhou, Li, & Jiang, 2012).

Propriétés

IUPAC Name |

3-(benzimidazol-1-yl)propanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11N3O/c11-10(14)5-6-13-7-12-8-3-1-2-4-9(8)13/h1-4,7H,5-6H2,(H2,11,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTOCMNYFMMLILL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CN2CCC(=O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50348646 |

Source

|

| Record name | 3-(1H-benzimidazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.5 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID26663756 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

3-(1H-benzimidazol-1-yl)propanamide | |

CAS RN |

22492-17-7 |

Source

|

| Record name | 3-(1H-benzimidazol-1-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50348646 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.